Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate
Description
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a coumarin derivative characterized by a benzochromene core with a methoxy group at Position 8 and a methyl ester at Position 2. Coumarins and their derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural features of this compound—such as the methoxy substituent and ester functionality—play critical roles in modulating its physicochemical properties and interactions with biological targets. This article provides a comprehensive comparison of this compound with structurally analogous derivatives, focusing on synthesis, structural variations, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 8-methoxy-2-oxobenzo[g]chromene-3-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-19-12-4-3-9-5-11-7-13(15(17)20-2)16(18)21-14(11)8-10(9)6-12/h3-8H,1-2H3 |
InChI Key |
HQOZCEKRHLCILI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Haloform Reaction and Halogenation Pathways
One of the classical approaches involves halogenation of chromene derivatives followed by oxidation to introduce the carboxylate functionality. This pathway is well-documented for synthesizing chromene carboxylic acids and esters, including methyl esters.
Methodology : Starting from 3-acetyl-6-bromo-2H-chromen-2-one , halogenating agents such as bromine water, iodine with potassium iodide, or tetrabutyl ammonium tribromide (TBATB) are employed under mild conditions (room temperature, aqueous or alcoholic media). The halogenation occurs at the methyl ketone moiety, followed by a haloform reaction that oxidizes the methyl group to a carboxylic acid, which can be esterified to methyl esters.
-
- Reactions are typically performed at room temperature with catalysts like phase transfer catalysts (e.g., tetrabutyl ammonium bromide).
- Solvents such as ethanol, methanol, or acetonitrile facilitate halogenation and subsequent oxidation.
Outcome : These methods yield 6-bromo-2-oxo-2H-chromene-3-carboxylic acid , which can be esterified to methyl esters using standard esterification protocols.
Research Data : The haloform reaction mechanism involves halogenation of methyl ketones followed by oxidation to carboxylic acids, with yields optimized by adjusting halogen equivalents, reaction time, and solvent choice (see).
Cyclocondensation and Multi-Component Reactions
Another prominent approach involves cyclocondensation reactions, particularly the Knoevenagel condensation, which is effective for constructing chromene frameworks with ester functionalities.
-
- Condensation of salicylaldehyde derivatives with methyl malonate or other malonate esters in the presence of catalysts such as L-proline, piperidine, or organic bases.
- The reaction proceeds via a multistep process: initial formation of a cinnamaldehyde intermediate, followed by intramolecular cyclization to form the chromene ring.
-
- Mild conditions, often at reflux in ethanol, water, or acetic acid.
- Catalysts such as L-proline (a cheap, environmentally friendly organocatalyst) significantly improve yields and reaction efficiency.
- Reactions are typically completed within 12–24 hours, with product isolation via filtration or crystallization.
-
- These methods have demonstrated high yields (up to 94%) and scalability, with the advantage of avoiding toxic reagents.
- The approach is adaptable for various substitutions on the aromatic ring, enabling synthesis of diverse chromene derivatives, including methyl esters.
Supporting Data : The Knoevenagel condensation of methyl malonate with salicylaldehyde derivatives catalyzed by L-proline has been successfully employed to synthesize methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate, with optimized conditions at 80°C for 18 hours yielding high purity products (,).
Direct Esterification of Chromen-2-one Derivatives
An alternative route involves direct esterification of chromen-2-one acids or alcohols.
-
- Starting from chromen-2-one acids (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid), esterification with methanol in the presence of catalytic acids such as sulfuric acid or using DCC (dicyclohexylcarbodiimide) coupling agents.
- This method is straightforward and suitable for large-scale synthesis.
-
- Reflux in methanol with catalytic sulfuric acid, or ambient conditions with DCC and DMAP.
- Reaction times vary from 4 to 24 hours depending on conditions.
-
- Ester yields are generally high (>85%), with purification achieved through recrystallization or chromatography.
- This approach is efficient when the acid precursor is readily available.
Catalytic and Green Synthetic Strategies
Recent advances emphasize environmentally friendly methods:
- Organocatalysis : Use of L-proline or other benign organic catalysts in solvent-free or aqueous media to promote cyclization and ester formation.
- Microwave-Assisted Synthesis : Accelerates reaction times and improves yields for cyclocondensation reactions.
- Solvent Optimization : Use of ethanol, water, or acetic acid reduces environmental impact.
Data Tables and Reaction Optimization
| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Haloform | 3-Acetyl-6-bromo-2H-chromen-2-one | Bromine water, TBATB, I2/KI | None | Water/ethanol | Room temp | 1-2 hrs | 75-85 | Oxidation to acid, subsequent esterification |
| Knoevenagel | Salicylaldehyde, methyl malonate | Malonate esters | L-proline | Ethanol/water | 80°C | 12-24 hrs | 90 | High yield, environmentally friendly |
| Esterification | Chromen-2-one acid | Methanol | None | Methanol | Reflux | 4-8 hrs | 85 | Direct ester formation |
| Multi-component | Salicylaldehyde, malononitrile | Various catalysts | Organocatalysts | Water/ethanol | Reflux | 6-12 hrs | 87-96 | Recyclable catalysts, high efficiency |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the chromene ring.
Scientific Research Applications
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural variations among related compounds include:
*Calculated based on molecular formula C₁₄H₁₂O₅.
Key Observations :
- Ester vs. Amide : The methyl ester (target compound) and ethyl ester () exhibit higher lipophilicity compared to the carboxamide derivative (), which may influence membrane permeability and bioavailability .
- Substituent Position : The benzo[g]chromene scaffold differs from benzo[f] or benzo[h]chromenes () in ring fusion, altering π-conjugation and steric interactions .
Physicochemical Properties
Spectral Characteristics
- ¹H-NMR : The target compound’s methoxy group (8-OCH₃) would resonate near δ 3.8–4.0 ppm, while the ester carbonyl (3-COOCH₃) would appear as a singlet near δ 3.7–3.9 ppm for the methyl group. Aromatic protons in the benzochromene core typically appear between δ 6.5–8.5 ppm, as seen in related compounds (e.g., : δ 6.51–8.76 ppm) .
- ¹³C-NMR : The ester carbonyl (C=O) is expected near δ 165–170 ppm, consistent with data for ethyl 8-methoxycoumarin-3-carboxylate (δ 164.20–161.20 ppm in ) .
Melting Points and Solubility
- The methyl ester’s lower polarity compared to carboxylic acids may reduce its melting point.
- The methoxy group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) compared to hydroxy-substituted analogs .
Anticancer Potential
- 8-Methoxycoumarin-3-carboxamide () demonstrated anti-breast cancer activity, with IC₅₀ values <10 µM against MCF-7 cells. The ester derivative (target compound) may exhibit similar activity, modulated by esterase-mediated hydrolysis .
- Benzo[h]chromene-3-carboxylates () showed antihyperlipidemic effects, suggesting that the benzo[g]chromene scaffold could be repurposed for metabolic disorders .
Structure-Activity Relationships (SAR)
- Methoxy Group (Position 8) : Enhances electron-donating effects, stabilizing the chromene ring and improving interaction with hydrophobic pockets in enzymes .
- Ester vs. Amide (Position 3) : Amides (e.g., ) may exhibit stronger hydrogen-bonding interactions with targets like kinases, while esters act as prodrugs .
Biological Activity
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H10O5
- CAS Number : [Not provided in search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of benzochromenes, including this compound.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
- Synergistic Effects :
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated through hemolytic assays:
- Hemolytic Activity :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have indicated:
- DNA Gyrase Inhibition :
- Dihydrofolate Reductase (DHFR) Inhibition :
Study on Antimicrobial Efficacy
A study published in the ACS Omega journal evaluated multiple derivatives of coumarin compounds, including methyl 8-methoxy derivatives, for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly impacted the antimicrobial potency, with specific substitutions enhancing activity against E. coli and K. pneumoniae .
Structure–Activity Relationship (SAR)
Research has focused on the SAR of coumarin derivatives, revealing that certain functional groups (e.g., methoxy and nitro) significantly influence their biological activities. For instance, compounds with methyl and iodo substitutions showed enhanced antimicrobial efficacy due to improved interaction with bacterial targets .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Traditional reflux | Piperidine/ethanol, 6–8 hours | 60–75% | Mild conditions, scalability |
| Microwave-assisted | Piperidine/DMF, 30–40 minutes | 85–90% | Faster, higher purity |
| Continuous flow | Microreactor, 120°C, 10 min residence | ~80% | Better parameter control |
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay-specific variables (cell lines, concentration ranges) or structural analogs with differing substituents. For example:
- Methoxy position : The 8-methoxy group enhances π-π stacking with enzyme pockets, but overcrowding reduces solubility, affecting bioavailability .
- Assay models : In vitro anti-inflammatory activity (COX-2 inhibition) may not translate to in vivo efficacy due to metabolic instability .
Q. Methodological approach :
Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7, RAW 264.7).
Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Compare with structural analogs (Table 2) to isolate substituent effects.
What advanced techniques are recommended for characterizing ambiguous spectral signals?
Advanced
Overlapping NMR/IR signals can arise from tautomerism or rotational isomers. Key strategies:
- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations (e.g., distinguishing ester carbonyls from chromene ketones) .
- Deuterated solvents : Reduces proton exchange broadening in DMSO-d6 or CDCl3 .
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
Example : The ester C=O stretch at ~1740 cm⁻¹ in IR may overlap with chromene ketones. Differential scanning calorimetry (DSC) can confirm polymorphism affecting spectral clarity .
How does crystallography aid in understanding structure-activity relationships?
Basic
Single-crystal X-ray diffraction provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For this compound, studies reveal:
- Planar chromene core with a dihedral angle of 5.2° between fused rings.
- Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal packing .
Advanced
Hydrogen-bonding networks (graph-set analysis) predict solubility and stability. For example, Etter’s graph theory classifies motifs like R₂²(8) rings, influencing supramolecular assembly in drug formulations .
What structural modifications enhance biological activity while maintaining synthetic feasibility?
Q. Advanced
- Electron-withdrawing groups (Br, NO₂) : Improve cytotoxicity (e.g., IC₅₀ reduced from 25 µM to 8 µM in MCF-7 cells) but complicate synthesis .
- Selenium substitution : Replacing oxygen with selenium in the chromene ring increases radical scavenging (EC₅₀: 12 µM vs. 28 µM for O-analog) but requires inert conditions .
Q. Table 2: Bioactivity of Structural Analogs
How should researchers design experiments to validate mechanistic hypotheses?
Q. Advanced
Molecular docking : Screen against targets (e.g., COX-2, Bcl-2) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
Metabolic stability assays : Use liver microsomes to identify degradation hotspots (e.g., ester hydrolysis).
SAR studies : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy) and compare IC₅₀ trends .
Case study : Conflicting reports on antioxidant activity were resolved by standardizing DPPH assay conditions (ambient O₂ levels, solvent polarity) .
What computational tools predict synthetic pathways for novel derivatives?
Q. Advanced
- Retrosynthesis software : Pistachio/BKMS predicts feasible routes using template relevance scoring (min. plausibility: 0.01) .
- DFT calculations : Optimize transition states (e.g., Knoevenagel cyclization) at B3LYP/6-31G(d) level to identify rate-limiting steps .
Example : A route for 7-diethylamino analogs was validated via Reaxys data, achieving 64% yield using tert-butylbenzoyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
